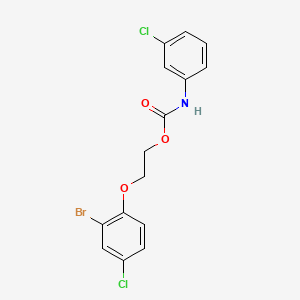
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a tetrazole derivative and belongs to the class of benzamides.
Wirkmechanismus
The exact mechanism of action of CTB is not fully understood. However, it has been suggested that CTB may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. CTB has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CTB has also been shown to exhibit anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. Additionally, CTB has been studied for its potential use as a diagnostic tool for detecting neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTB is its versatility. CTB can be used in a wide range of experiments, including animal models of inflammation, pain, and epilepsy. However, one of the limitations of CTB is its potential toxicity. CTB has been shown to exhibit cytotoxicity at high concentrations, and caution should be exercised when using CTB in experiments.
Zukünftige Richtungen
There are several future directions for research on CTB. One potential area of research is the development of CTB derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another potential area of research is the investigation of the role of CTB in the regulation of neuronal activity and its potential use as a diagnostic tool for detecting neuronal activity. Additionally, CTB may have potential applications in the development of novel therapies for the treatment of inflammatory and neurological disorders.
Synthesemethoden
The synthesis of CTB involves the reaction of 2-chlorobenzylamine with sodium azide in the presence of acetic acid to form a tetrazole intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form CTB. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CTB has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a diagnostic tool for detecting neuronal activity.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-13-7-3-1-5-11(13)9-17-15(22)12-6-2-4-8-14(12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQXICSUJLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)


![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)

![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)